N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
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Overview
Description
N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, commonly known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.4 g/mol.
Mechanism of Action
NPC's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. NPC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting the activity of HDACs, NPC may prevent the growth of cancer cells and promote neuroprotection.
Biochemical and Physiological Effects:
NPC has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. NPC has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the formation of blood vessels that supply tumors. In neuroprotection, NPC has been shown to protect neurons from oxidative stress and prevent the accumulation of misfolded proteins that contribute to neurodegenerative diseases. In immunology, NPC has been shown to reduce the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
NPC has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, its neuroprotective effects, and its anti-inflammatory effects. However, there are also limitations to using NPC in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on NPC, including further studies on its mechanism of action, its potential applications in cancer research, neuroscience, and immunology, and its potential use in drug development. NPC may have potential applications in the treatment of various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
NPC can be synthesized using a variety of methods, including the reaction of 4-aminobenzamide with 1-pyrrolidinecarboxylic acid, followed by the coupling of the resulting product with 2-bromoacetophenone. Another method involves the reaction of 4-aminobenzamide with 1-pyrrolidinecarboxylic acid, followed by the coupling of the resulting product with 2-(bromomethyl)phenylboronic acid.
Scientific Research Applications
NPC has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, NPC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neuroscience, NPC has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, NPC has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(14-8-2-1-3-9-14)19-16-11-5-4-10-15(16)18(22)20-12-6-7-13-20/h1-5,8-11H,6-7,12-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODITVSKWJOXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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